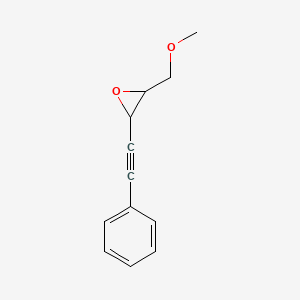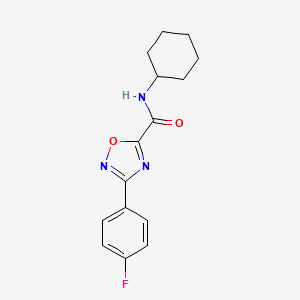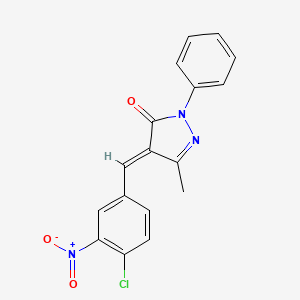
3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol, also known as 5-OMe-3,4-anhydro-D-erythro-hex-1-enitol (5-OMe-AHE), is a compound that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound is a derivative of 3,4-anhydro-D-erythro-hex-1-enitol (AHE), which is a naturally occurring sugar alcohol found in some bacteria and fungi. 5-OMe-AHE has been synthesized in the laboratory and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 5-OMe-AHE is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell growth. Specifically, this compound has been shown to inhibit the reverse transcriptase enzyme of HIV and the thymidylate synthase enzyme of cancer cells.
Biochemical and Physiological Effects:
In addition to its antiviral and anticancer properties, 5-OMe-AHE has been shown to have other biochemical and physiological effects. It has been shown to inhibit the uptake of glucose in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 5-OMe-AHE in laboratory experiments is its reproducibility. The synthesis method for this compound has been optimized and is well-established, making it easy to obtain in large quantities. Additionally, this compound has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of using 5-OMe-AHE in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research involving 5-OMe-AHE. One potential direction is the development of new antiviral agents based on the structure of this compound. Additionally, further investigation into the anticancer properties of 5-OMe-AHE may lead to the development of new cancer treatments. Finally, the potential use of this compound as an antibiotic should be further explored, as the development of new antibiotics is urgently needed to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol (5-OMe-AHE) is a compound with promising potential as a therapeutic agent. Its antiviral, anticancer, and antibacterial properties make it a compound of interest for scientific research. The synthesis method for 5-OMe-AHE is well-established, and the compound has been shown to have low toxicity. Further research into the mechanism of action and potential applications of 5-OMe-AHE is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 5-OMe-AHE involves several steps, including the protection of the hydroxyl groups, the formation of the alkyne moiety, and the removal of the protecting groups. The final product is obtained in good yield and purity. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
科学研究应用
The potential applications of 5-OMe-AHE in scientific research are numerous. This compound has been shown to have antiviral properties, specifically against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-OMe-AHE has been studied for its ability to inhibit bacterial growth, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(methoxymethyl)-3-(2-phenylethynyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-9-12-11(14-12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIABQFRGICIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(O1)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)




![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)
![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
